(4-Methoxypyridin-2-yl)methanamine
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to (4-Methoxypyridin-2-yl)methanamine, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been studied extensively. These compounds often exhibit stable crystal structures constructed by π…π packing and intramolecular hydrogen bond interactions, leading to unique chemical behaviors and luminescent properties. Single crystal X-ray diffraction analysis provides insights into their slightly non-planar unsymmetrical bent structures (Bai Linsha, 2015).
Chemical Reactions and Properties
Methoxypyridines play a crucial role in the synthesis of Lycopodium alkaloids, with (4-Methoxypyridin-2-yl)methanamine derivatives being utilized as masked pyridones in concise synthesis processes. The key steps often involve rearrangements, such as the Eschenmoser Claisen rearrangement, to forge critical quaternary carbon centers, demonstrating the compound's reactivity and utility in complex organic syntheses (Vishnumaya Bisai & Richmond Sarpong, 2010).
Physical Properties Analysis
The physical properties of (4-Methoxypyridin-2-yl)methanamine and its derivatives, such as luminescence, are influenced by their molecular structures. Luminescent properties, for example, are observed in compounds with methoxypyridine moieties, showing good blue emitting materials characteristics with specific absorption and emission bands. These properties are crucial for applications in organic electronics and photonics (T. N. Ahipa et al., 2014).
Scientific Research Applications
Antimicrobial Activities : A study by Thomas, Adhikari, and Shetty (2010) in the European Journal of Medicinal Chemistry reported the synthesis of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Liquid Crystalline Behavior and Photophysical Properties : Ahipa et al. (2014) in CrystEngComm studied luminescent methanamine derivatives as potential mesogens. They found that these compounds showed promising liquid crystalline behavior and blue emission properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Antidepressant-like Activity : Sniecikowska et al. (2019) in the Journal of Medicinal Chemistry designed methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with potent antidepressant-like activity (Sniecikowska et al., 2019).
Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) in Organic Letters used a methoxypyridine as a key component in the synthesis of the Lycopodium alkaloid lycoposerramine R (Bisai & Sarpong, 2010).
Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) in the International Journal of Innovative Research and Development synthesized a novel azetidine derivative and evaluated it for antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Protonation Sites and Hydrogen Bonding : Böck et al. (2021) in Structural Chemistry reported on the synthesis and structural characterization of methoxypyridin-based mono-hydrobromide salts, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021).
properties
IUPAC Name |
(4-methoxypyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKAHGGNLZRWQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624475 | |
Record name | 1-(4-Methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxypyridin-2-yl)methanamine | |
CAS RN |
194658-14-5 | |
Record name | 1-(4-Methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methoxypyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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